5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde
Overview
Description
5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde is a complex organic compound characterized by its multiple tert-butyl and formyl groups attached to a phenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde typically involves multi-step organic reactions. One common approach is the use of boronic esters as intermediates, which are then subjected to various functionalization reactions . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield carboxylic acids, while reduction would yield alcohols.
Scientific Research Applications
5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity . The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-formylphenyl)benzene: Similar in structure but lacks the tert-butyl groups.
Triethyleneglycol bis(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate): Shares the tert-butyl and hydroxyl groups but has a different backbone.
Properties
IUPAC Name |
5-[3,5-bis(3-tert-butyl-5-formyl-4-hydroxyphenyl)phenyl]-3-tert-butyl-2-hydroxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42O6/c1-37(2,3)31-16-25(13-28(19-40)34(31)43)22-10-23(26-14-29(20-41)35(44)32(17-26)38(4,5)6)12-24(11-22)27-15-30(21-42)36(45)33(18-27)39(7,8)9/h10-21,43-45H,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIRIXXJSQJHGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC(=CC(=C2)C3=CC(=C(C(=C3)C(C)(C)C)O)C=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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